![molecular formula C8H7N3O2 B1524042 3-amino-1H-indazole-4-carboxylic acid CAS No. 1378774-23-2](/img/structure/B1524042.png)
3-amino-1H-indazole-4-carboxylic acid
Overview
Description
“3-amino-1H-indazole-4-carboxylic acid” is a compound with the CAS Number 1378774-23-2 and a linear formula of C8H7N3O2 . It has a molecular weight of 177.16 . It is a purple solid and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A practical synthesis of 1H-indazole has been presented, which involves a hydrogen bond propelled mechanism . Another synthesis method involves the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) and the InChI key is YYTKSZWPLVNZPP-UHFFFAOYSA-N .
Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .
Physical And Chemical Properties Analysis
“this compound” is a purple solid with a molecular weight of 177.16 . It should be stored at 0-8°C .
Scientific Research Applications
Synthesis and Structural Analysis
Ruthenium-Catalyzed Synthesis for Peptidomimetics and Biologically Active Compounds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a related molecule to 3-amino-1H-indazole-4-carboxylic acid, is used in preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This process involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, yielding protected versions of this triazole amino acid (Ferrini et al., 2015).
Solid-Phase Synthesis Approach
A solid-phase synthesis method for 3-amino-1,2,4-triazoles has been described, showcasing the utility of such compounds in chemical synthesis. This method involves the reaction of resin-bound S-methylisothiourea with carboxylic acids to yield resin-bound S-methyl-N-acylisothioureas, which then react with hydrazines under mild conditions (Yu, Ostresh, & Houghten, 2003).
Crystal Structure and Antitumor Activity Analysis
An indazole derivative, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropa ne-1-carboxamide, has been synthesized and its crystal structure determined. The compound exhibited inhibition on the proliferation of various cancer cell lines, indicating potential antitumor activity (Lu et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition Properties: A study on the corrosion inhibition properties of 1,2,4-triazole and its amino derivatives, including 3-amino-1,2,4-triazole, was conducted using density functional theory. The study indicated the multicenter adsorption of these molecules on metal surfaces, demonstrating their potential as corrosion inhibitors (Lesar & Milošev, 2009).
Mechanism of Action
Target of Action
Indazole derivatives have been found to bind effectively with the hinge region of tyrosine kinase . This suggests that 3-amino-1H-indazole-4-carboxylic acid may also interact with similar targets.
Mode of Action
It’s known that indazole derivatives can inhibit cell growth
Biochemical Pathways
Indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . This suggests that this compound may have similar effects on these pathways.
Result of Action
It’s known that indazole derivatives can inhibit cell growth . This suggests that this compound may have similar effects.
Action Environment
It’s known that the synthesis of indazole derivatives can be influenced by environmental factors . This suggests that the action of this compound may also be influenced by environmental factors.
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-amino-1H-indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTKSZWPLVNZPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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